molecular formula C15H16N2O2 B3845262 ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate

ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate

Cat. No.: B3845262
M. Wt: 256.30 g/mol
InChI Key: AVKJXYTWDZZYOG-WJDWOHSUSA-N
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Description

Ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate is a compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and an ethylideneamino group. Carbamates are widely used in various fields, including agriculture, medicine, and organic synthesis, due to their versatile chemical properties.

Preparation Methods

The synthesis of ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate can be achieved through several methods. One common approach involves the reaction of naphthylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the amine to form the desired carbamate .

Industrial production methods often involve the use of more efficient and scalable processes. For example, the use of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity and yield of the final product.

Chemical Reactions Analysis

Ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction often targets the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylideneamino group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt metabolic pathways in pests or pathogens, leading to their death .

Comparison with Similar Compounds

Ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate can be compared with other carbamate compounds such as methyl carbamate, propyl carbamate, and butyl carbamate. These compounds share similar chemical structures but differ in their alkyl groups. The presence of the naphthalene ring in this compound makes it unique, as it imparts additional aromaticity and potential biological activity .

Similar compounds include:

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate
  • Isopropyl carbamate

These compounds are often used as internal standards in analytical chemistry due to their structural similarity to ethyl carbamate .

Properties

IUPAC Name

ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-19-15(18)17-16-11(2)13-9-8-12-6-4-5-7-14(12)10-13/h4-10H,3H2,1-2H3,(H,17,18)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKJXYTWDZZYOG-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C(/C)\C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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